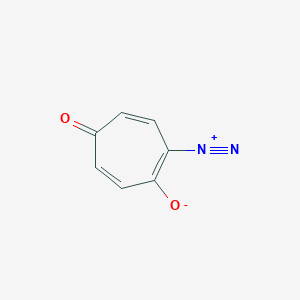
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by a diazonium group attached to a seven-membered ring with alternating double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate typically involves the reaction of tropone with diazonium salts under specific conditions. One common method is the Diels-Alder reaction, where tropone reacts with diazonium salts to form the desired compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. High-pressure cycloaddition techniques can be employed to improve yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted cycloheptatrienones, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can participate in electrophilic aromatic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in various chemical processes and applications .
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-5-(methoxycarbonyl)-3-oxo-1-cyclohexen-1-olate: Similar structure but with a methoxycarbonyl group.
2-Diazonio-1-cyclohepten-1-olate: Similar structure but with different functional groups.
Uniqueness
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate is unique due to its specific arrangement of functional groups and the seven-membered ring structure.
Properties
CAS No. |
61171-74-2 |
|---|---|
Molecular Formula |
C7H4N2O2 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-diazonio-5-oxocyclohepta-1,3,6-trien-1-olate |
InChI |
InChI=1S/C7H4N2O2/c8-9-6-3-1-5(10)2-4-7(6)11/h1-4H |
InChI Key |
MWLUBIFVRYEWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=CC1=O)[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















